3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Description
3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a benzyl group at the 3-position and a 4-ethoxyphenyl substituent at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₉H₁₉NO₃, with a molar mass of 309.36 g/mol. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring confers distinct electronic and steric properties, which may enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-23-17-10-8-16(9-11-17)20-18(21)13-15(19(20)22)12-14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVKWSAYQZTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-ethoxybenzaldehyde with benzylamine, followed by cyclization with maleic anhydride. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical studies.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
| Compound Name | Substituent at 1-Position | Substituent at 3-Position | Molecular Weight (g/mol) | Key Findings |
|---|---|---|---|---|
| This compound | 4-Ethoxyphenyl | Benzyl | 309.36 | Ethoxy group enhances electron-donating effects, potentially improving binding to hydrophobic enzyme pockets . |
| 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione | 4-Methoxyphenyl | Benzyl | 372.44 | Methoxy group (-OCH₃) reduces steric bulk compared to ethoxy, leading to lower lipid solubility and altered pharmacokinetics . |
| 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | 4-Propoxyphenyl | 4-Chlorobenzyl | 387.88 | Propoxy group (-OCH₂CH₂CH₃) increases hydrophobicity, while chloro substitution enhances electrophilicity, improving enzyme inhibition . |
| 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione | 4-Fluorophenyl | 4-Fluorophenylamino | 328.31 | Fluorine atoms increase metabolic stability and bioavailability due to strong C-F bonds . |
Structural and Electronic Effects
- Ethoxy vs.
- Benzyl vs. Piperazine : Benzyl-substituted derivatives (e.g., the target compound) exhibit simpler hydrophobic interactions, while piperazine-containing analogs (e.g., 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione) show broader receptor modulation due to nitrogen lone-pair electrons .
- Halogen Substitution : Fluorine or chlorine atoms (e.g., in 4-fluorophenyl or 4-chlorobenzyl groups) improve metabolic stability and binding affinity via halogen bonding .
Biological Activity
3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring fused with a 2,5-dione moiety and a benzyl group attached to a 4-ethoxyphenyl substituent. This unique structure is responsible for its biological activity and receptor interactions.
Research indicates that this compound functions primarily as an antagonist for various receptors involved in inflammatory responses. Its interaction with chemokine receptors has been linked to modulation of immune responses and inflammation reduction. Specifically, it has shown potential in:
- Inhibiting Immune Cell Migration : The compound reduces the migration of immune cells in inflammatory models, indicating its anti-inflammatory properties.
- Modulating Neurotransmitter Systems : Similar compounds have demonstrated effects on neurotransmitter systems, suggesting potential applications in treating mood disorders such as depression and anxiety.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits immune cell migration; affects chemokine receptor signaling. |
| Neuropharmacological | Potential antidepressant effects through neurotransmitter modulation. |
| Anticancer Potential | Similar derivatives have shown anticancer activity, warranting further study. |
In Vitro Studies
In vitro experiments have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against various pathogens. For instance, structural analogs have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Antiproliferative Activity
A study focused on the antiproliferative effects of similar compounds indicated that they could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies. The strongest inhibition was observed at higher concentrations, suggesting a dose-dependent effect .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Benzyl-3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrrolidine-2,5-dione | C22H25N3O3 | Antidepressant properties |
| 3-(4-Benzoylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione | C21H20ClN3O3 | Anticancer activity |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione | C25H25ClF3N3O2 | Neuroprotective effects |
The structural variations among these compounds significantly influence their biological activities and receptor selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
